molecular formula C15H9ClN2O3 B3002109 5-Chloro-8-(2-nitrophenoxy)quinoline CAS No. 400076-99-5

5-Chloro-8-(2-nitrophenoxy)quinoline

Cat. No. B3002109
CAS RN: 400076-99-5
M. Wt: 300.7
InChI Key: NSBODPGTENPZQR-UHFFFAOYSA-N
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Description

The compound 5-Chloro-8-(2-nitrophenoxy)quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, particularly as antibacterial and antineoplastic agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step procedures that may include nitration, chlorination, and various substitution reactions. For instance, a related compound, 5-chloro-8-hydroxyquinoline, was used as a starting material to synthesize coordination compounds with metals such as Zn(II), Al(III), Cu(II), and Ru(II) . Another related compound, 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline, was synthesized through a three-step procedure involving O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition . These methods may provide insights into the synthesis of this compound, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, and GC-MS . These techniques help in determining the functional groups present and the overall molecular architecture. The presence of substituents like chloro and nitro groups can significantly influence the electronic distribution and reactivity of the quinoline core.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution and ring transformation reactions. For example, chloro-nitropyranquinolinedione underwent substitution reactions with nucleophiles such as sodium azide, amines, and thiophenol, leading to novel quinolinone derivatives . These reactions are indicative of the reactivity patterns that might be expected for this compound, although specific reactions for this compound are not detailed in the provided data.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted using computational tools like Molinspiration Cheminformatics software, which calculates physicochemical parameters such as Lipinski's descriptors . These properties are crucial for understanding the drug-likeness and pharmacokinetic profile of the compounds. The elemental analysis, along with spectroscopic data, provides a comprehensive understanding of the compound's purity and composition .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-8-(2-nitrophenoxy)quinoline and its derivatives are often synthesized and characterized for various applications in scientific research. One study focused on the synthesis of a related compound, 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, characterizing its structure through various analytical techniques (Praveena et al., 2013).

Fluorescence and Optical Applications

Some quinoline derivatives, including those related to this compound, have been explored for their fluorescence properties. For instance, complexes made from 5-chloro-8-hydroxyquinoline exhibited intense luminescence and have potential applications in ionic and biological probes as well as cell imaging (Mecca et al., 2016).

Medicinal and Biological Applications

Quinoline derivatives have been investigated for their potential medicinal applications. One study synthesized quinoline-derivative coordination compounds using 5-chloro-8-hydroxyquinoline, showing slight antimicrobial activity against various bacteria and potential as chemotherapeutic agents against breast cancer cell lines (Chagas et al., 2019).

Spectroscopic Properties

The spectroscopic properties of azo dyes derived from 5-chloro-8-hydroxy quinoline have been studied. The effects of electron-withdrawing chloro groups on the diazo moiety and the nature of solvents and substituents on the absorption spectra of these dyes were investigated (Mirsadeghi et al., 2022).

Safety and Hazards

The specific safety and hazards information for 5-Chloro-8-(2-nitrophenoxy)quinoline is not provided in the search results. For safety and hazards information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other relevant safety documents .

properties

IUPAC Name

5-chloro-8-(2-nitrophenoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-11-7-8-14(15-10(11)4-3-9-17-15)21-13-6-2-1-5-12(13)18(19)20/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBODPGTENPZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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